N-(2-(2-溴-5-甲氧基-1H-吲哚-3-基)乙基)乙酰胺

描述

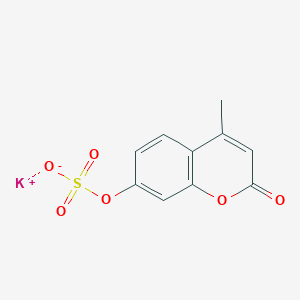

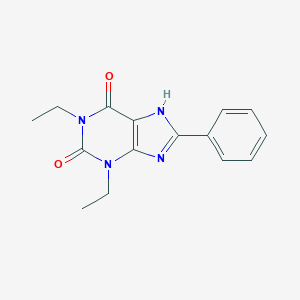

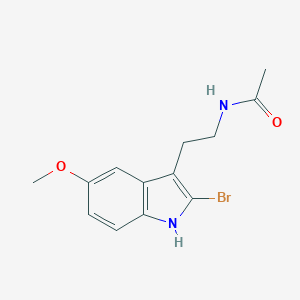

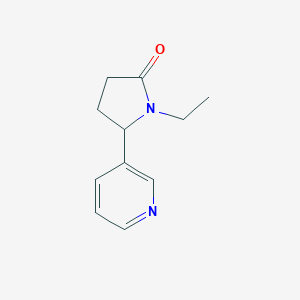

Synthesis Analysis

The synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is achieved through a practical method involving the direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen. This process is followed by flash-chromatography to isolate the desired compound. The bromination step is critical, as it introduces the bromine at the C-2 position of the indole moiety, significantly altering the molecule's biological activity (Duranti et al., 1992).

Molecular Structure Analysis

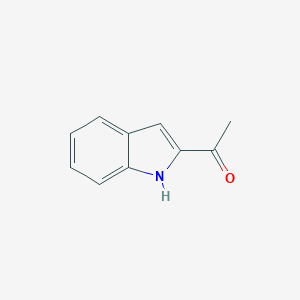

The molecular structure of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide has been examined using various spectroscopic techniques. Infrared (IR) spectroscopy and density functional theory (DFT) methods have been employed to optimize the geometry of the molecule and predict its vibrational modes. These studies provide insights into the molecule's configuration and the effects of bromination on its structure (Su Xue-ju, 2015).

Chemical Reactions and Properties

The compound exhibits potent agonistic activity towards melatonin receptors, demonstrating a higher relative binding affinity than melatonin itself in vitro. It also shows enhanced activity in physiological assays, including the inhibition of cortical neurons' spontaneous firing activity and the potentiation of the inhibitory effect of GABA. These chemical properties suggest its utility in studying melatonin's physiological roles and potential therapeutic applications (Duranti et al., 1992).

科学研究应用

Scientific Field: Neuropharmacology

The compound is used in the field of neuropharmacology, specifically in the study of melatonin receptors .

Summary of the Application

2-bromomelatonin is a potent melatonin agonist . Melatonin is a hormone that regulates sleep-wake cycles, and an agonist is a substance that initiates a physiological response when combined with a receptor.

Methods of Application or Experimental Procedures

The synthesis of 2-bromomelatonin was achieved by direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen, followed by flash-chromatography .

Results or Outcomes

Tests performed in vitro with isolated melatonin receptors from rabbit parietal cortex demonstrated that the relative binding affinity of 2-bromomelatonin was about ten times higher than that of melatonin . It showed enhanced activity in inhibiting the spontaneous firing activity of cortical neurons and similarly to melatonin and 2-iodomelatonin potentiated significantly the inhibitory effect of GABA . 2-Bromomelatonin was also an extremely effective agonist in the tests performed in vivo in the Syrian hamster gonadal regression model .

安全和危害

Specific safety and hazard information for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.

未来方向

The potential applications and future directions for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” and similar compounds are subjects of ongoing research. For instance, indole derivatives have been studied for their potential antihyperglycemic and antioxidant activities2, suggesting possible applications in the treatment of diabetes and other conditions associated with oxidative stress.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162239 | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

CAS RN |

142959-59-9 | |

| Record name | 2-Bromomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)